molecular formula C21H28N4O2S B2413437 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 899950-43-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2413437
CAS No.: 899950-43-7
M. Wt: 400.54
InChI Key: HAEVXMMKQPQKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-7-6-8-16(13-15)22-19(26)14-28-20-17-9-4-5-10-18(17)25(21(27)23-20)12-11-24(2)3/h6-8,13H,4-5,9-12,14H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVXMMKQPQKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 440.5 g/mol. The structure features several functional groups:

  • Hexahydroquinazoline moiety : Known for its role in various biological activities.
  • Dimethylaminoethyl group : Enhances solubility and bioactivity.
  • Thioether linkage : Contributes to the compound's reactivity.
  • Tolyl acetamide group : May influence selectivity towards biological targets.

Biological Activity Overview

Research indicates that compounds with a quinazolinone core exhibit significant biological activities, including:

  • Kinase Inhibition : The compound has structural similarities to known kinase inhibitors, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation and pain, making them candidates for treating inflammatory diseases .
  • Neurotropic Activity : Certain structural analogs have demonstrated neuroprotective properties .

The precise mechanism of action of this compound is still under investigation. However, preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cellular signaling pathways. The quinazoline structure is known to interact with ATP-binding sites in kinases, which could explain its inhibitory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Kinase Inhibition Study :
    • A study highlighted the inhibition of c-Kit and VEGFR-2 kinases by quinazolinone derivatives. This suggests that the target compound may exhibit similar inhibitory effects due to its structural characteristics .
  • Anti-inflammatory Activity :
    • Research on related compounds has shown effectiveness in reducing inflammatory markers in animal models. This positions the target compound as a potential candidate for further development in treating chronic inflammation .
  • Neuroprotective Effects :
    • Investigations into neurotropic activities have indicated that certain derivatives can protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
Quinazolinone Derivative AKinase InhibitionATP-binding site interaction
Quinazolinone Derivative BAnti-inflammatoryReduction of cytokine production
Quinazolinone Derivative CNeuroprotectiveAntioxidant properties

Q & A

Q. Q1. What are the key steps for synthesizing 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide?

The synthesis typically involves:

  • Core formation : Constructing the hexahydroquinazolinone scaffold via cyclization of thiourea derivatives or oxidation of thioxoquinazoline precursors (e.g., using hydrogen peroxide) .
  • Functionalization : Introducing the dimethylaminoethyl group via alkylation or nucleophilic substitution. For example, reacting chloroethyl-dimethylamine with the quinazolinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioacetamide linkage : Coupling the thiol group of the quinazolinone core with a chloroacetylated m-toluidine derivative. This step often requires refluxing in polar aprotic solvents (e.g., DMF) with a base to deprotonate the thiol .
  • Purification : Crystallization using ethanol or column chromatography for intermediates .

Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions. For example:
    • The m-tolyl group shows aromatic protons as a multiplet at δ 6.8–7.2 ppm.
    • The dimethylaminoethyl group exhibits a triplet for CH₂N at δ 2.5–3.0 ppm .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .

Advanced Synthesis and Optimization

Q. Q3. How can researchers optimize the yield of the thioacetamide coupling reaction?

  • Solvent selection : DMF or acetonitrile enhances nucleophilicity of the thiol group .
  • Catalyst use : Adding catalytic KI accelerates SN2 reactions in alkylation steps .
  • Temperature control : Refluxing at 80–100°C improves reaction kinetics while avoiding decomposition .
  • Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediate to quinazolinone-thiol minimizes side products .

Q. Q4. What strategies mitigate competing side reactions during dimethylaminoethyl group introduction?

  • Protecting groups : Temporarily protect the quinazolinone’s amine or carbonyl to prevent undesired alkylation .
  • Low-temperature conditions : Slow addition of the alkylating agent at 0–5°C reduces polyalkylation .
  • HPLC monitoring : Detects early-stage impurities (e.g., di-alkylated byproducts) for timely intervention .

Biological Evaluation and Mechanisms

Q. Q5. How should researchers design assays to evaluate this compound’s kinase inhibition potential?

  • Target selection : Prioritize kinases with structural homology to quinazolinone-binding proteins (e.g., EGFR, VEGFR) .
  • Assay protocols :
    • In vitro kinase assays : Use recombinant kinases, ATP, and a fluorogenic substrate. Measure IC₅₀ via fluorescence quenching .
    • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity .
  • SAR analysis : Compare activity against analogs with varied substituents (e.g., substituents on the m-tolyl group) .

Q. Q6. What methodologies assess the compound’s pharmacokinetic properties?

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) .
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies between computational docking predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in simulations .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and confirm docking poses .
  • Consider off-target effects : Use proteome-wide profiling (e.g., kinome-wide screening) to identify unintended targets .

Q. Q8. Why might toxicity studies in murine models show variability, and how can this be resolved?

  • Dose-dependent effects : Conduct MTD (maximum tolerated dose) studies with graded dosing (10–100 mg/kg) .
  • Strain differences : Compare results across multiple strains (e.g., BALB/c vs. C57BL/6) .
  • Histopathological analysis : Correlate organ-specific toxicity (e.g., liver enzymes) with compound exposure .

Computational and Mechanistic Studies

Q. Q9. Which computational tools are suitable for modeling interactions between this compound and DNA/proteins?

  • Molecular docking : AutoDock Vina or Glide to predict binding modes with DNA grooves or kinase active sites .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. Q10. How can QSAR models guide the design of more potent analogs?

  • Descriptor selection : Include logP, polar surface area, and Hammett constants for substituents on the m-tolyl group .
  • Training datasets : Use bioactivity data from 15–20 analogs with IC₅₀ values spanning 3 log units .
  • Validation : Apply leave-one-out cross-validation to ensure R² > 0.8 and RMSE < 0.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.